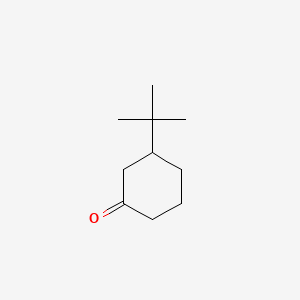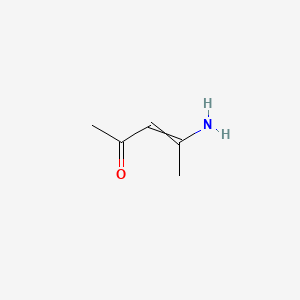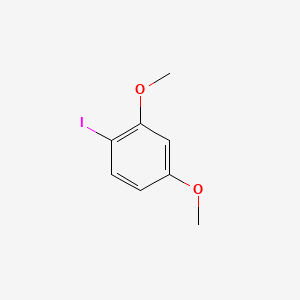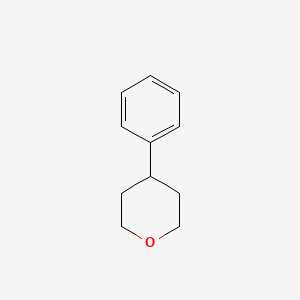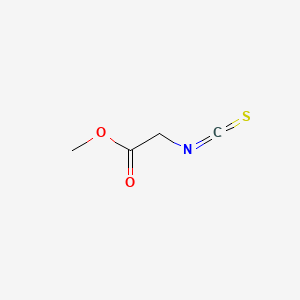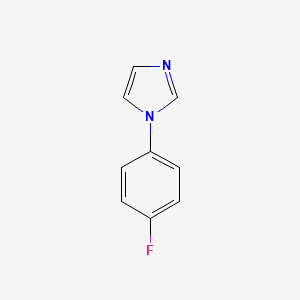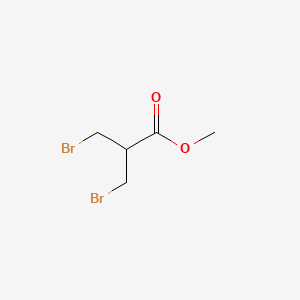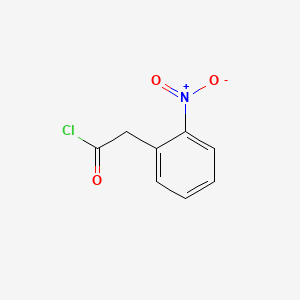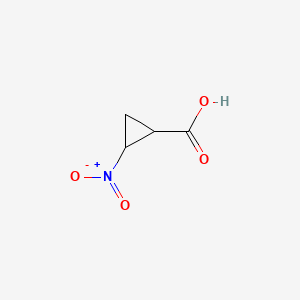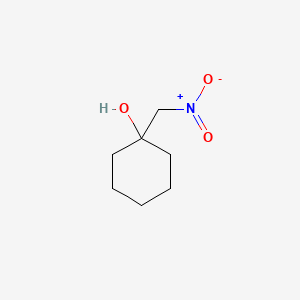
1-Nitromethyl-1-cyclohexanol
Descripción general
Descripción
1-Nitromethyl-1-cyclohexanol is a chemical compound that can be synthesized through reactions involving nitromethane and cyclohexanone. The compound is of interest due to its potential as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of 1-Nitromethyl-1-cyclohexanol has been described in a study where cyclohexanone reacted directly with nitromethane without solvent in the presence of sodium hydroxide. The optimal conditions for this reaction were found to be a reaction time of 10 hours at a temperature of 15°C, with a molar ratio of nitromethane to cyclohexanone of 1.2:1 and a molar ratio of alkali catalyst to nitromethane of 1:4. Under these conditions, the yield of 1-Nitromethyl-1-cyclohexanol was reported to be 59.45% .
Molecular Structure Analysis
Although the specific molecular structure analysis of 1-Nitromethyl-1-cyclohexanol is not detailed in the provided papers, related compounds have been studied. For instance, the crystal structure of a related compound, 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one, was determined using X-ray crystallography. This study revealed the presence of intermolecular hydrogen bonding and provided insights into the planarity of the cyclohexenone ring due to the presence of ring-inversion isomers .
Chemical Reactions Analysis
The chemical reactivity of nitromethane with electrophilic alkenes under solvent-free conditions and microwave irradiation has been explored. Nitromethane undergoes a diastereoselective double Michael addition with electrophilic alkenes to afford highly functionalized cyclohexenes. This reaction avoids the formation of cyclopropane, which is a common side product in such reactions . Another study reported the synthesis of new nitrocyclohexanols through a similar double and diastereoselective Michael addition followed by ring closure, which also involves nitromethane as a starting material .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Nitromethyl-1-cyclohexanol are not explicitly discussed in the provided papers. However, the synthesis process and the characterization of related compounds suggest that techniques such as IR spectroscopy, GC spectrum analysis, and refractive index measurements are useful for determining the purity and confirming the structure of such compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1-Nitromethyl-1-cyclohexanol is an important compound used in various chemical syntheses and reactions. It has been used directly in the synthesis of cyclohexanone and cyclohexanol, both of which are significant in industrial chemical processes.
- A method involving the direct reaction of cyclohexanone with nitromethane to prepare 1-nitromethyl-1-cyclohexanol was developed, showcasing its role in synthesizing key chemical intermediates (Hang, 2013).
- Cyclohexanol, derived from cyclohexanone, is a starting material for fuel production and an intermediate in chemical synthesis, emphasizing the importance of compounds like 1-nitromethyl-1-cyclohexanol in the industry (He Jie et al., 2017).
- The synthesis of trisubstituted cyclohexanols through a guanidine-catalyzed tandem Henry-Michael reaction utilized nitromethane, indicating the relevance of 1-nitromethyl-1-cyclohexanol in such stereoselective syntheses (Dai et al., 2013).
Propiedades
IUPAC Name |
1-(nitromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-7(6-8(10)11)4-2-1-3-5-7/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXVEDWVPJRBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185528 | |
| Record name | 1-(Nitromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitromethyl-1-cyclohexanol | |
CAS RN |
3164-73-6 | |
| Record name | 1-(Nitromethyl)cyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003164736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3164-73-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Nitromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




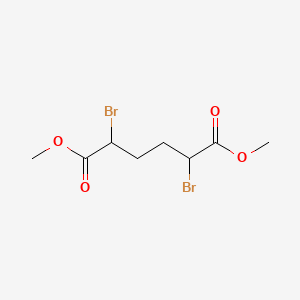
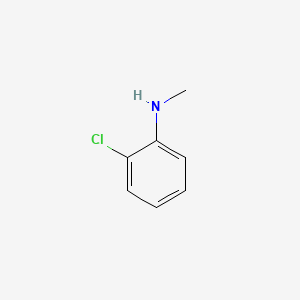
![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)
